molecular formula C17H27N3O B7922999 (S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7922999
M. Wt: 289.4 g/mol
InChI Key: QIADQKRZMNJGAG-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, Na2Cr2O7

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Benzyl chloride, methylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIADQKRZMNJGAG-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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